molecular formula C9H9N3O2S B1586008 Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate CAS No. 56881-21-1

Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate

Cat. No. B1586008
CAS RN: 56881-21-1
M. Wt: 223.25 g/mol
InChI Key: JLBXHMLWNKGFAV-UHFFFAOYSA-N
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Description

Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is an organic compound with the molecular formula C9H9N3O2S and a molecular weight of 223.25 . It is used in the synthesis of biologically active compounds and can also serve as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is complex and requires organic synthesis techniques . A common method involves the reaction of 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid with an appropriate anhydride, followed by reaction with ethanol . Additionally, a series of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates were synthesized by Pd-catalyzed C–N Buchwald–Hartwig cross-coupling of either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines in good-to-excellent yields .


Molecular Structure Analysis

The molecular structure of Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate consists of a thieno[2,3-b]pyrazine core with an ethyl carboxylate group at the 6-position and an amino group at the 7-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate include a molecular weight of 223.25 , a predicted density of 1.429±0.06 g/cm3 , a melting point of 119.5 °C , and a predicted boiling point of 390.4±37.0 °C .

Scientific Research Applications

Antitumor Activity

Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate derivatives have been synthesized and shown to exhibit antitumoral potential. In a study by Rodrigues et al. (2021), these compounds were evaluated against several human tumor cell lines, including gastric adenocarcinoma, colorectal adenocarcinoma, breast carcinoma, and non-small-cell lung carcinoma. They found some compounds to be selective against specific cancer cell lines without toxicity at effective concentrations. This suggests potential applications in cancer treatment due to their selective antitumor activities (Rodrigues et al., 2021).

Synthesis of Novel Compounds

Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is also crucial in synthesizing novel compounds. Zhang et al. (2001) reported a practical synthesis method for a related compound, highlighting its utility in creating new chemical entities. This type of research is fundamental in the field of medicinal chemistry, where new compounds can lead to the development of new drugs (Zhang et al., 2001).

Use in Heterocyclic Chemistry

The compound is instrumental in heterocyclic chemistry, which is central to discovering new pharmaceuticals. Voievudskyi et al. (2016) utilized a similar compound for the synthesis of novel analogues of natural alkaloids. This type of research contributes to the development of new therapeutic agents, especially in the area of natural product synthesis (Voievudskyi et al., 2016).

Dye Synthesis for Polyester Fibres

In a different application, Rangnekar and Dhamnaskar (1990) explored the synthesis of 5-hetarylpyrazolo[3,4-b]pyrazines, which included derivatives of ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate, for use as disperse dyes on polyester fibers. This demonstrates the compound's utility beyond pharmaceuticals, finding a place in materials science and industrial applications (Rangnekar & Dhamnaskar, 1990).

Safety And Hazards

Due to the limited research on Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate, specific safety data and toxicity information are relatively scarce . As an organic compound, general laboratory safety procedures should be followed when handling this compound, including avoiding skin and eye contact and working in a well-ventilated environment .

properties

IUPAC Name

ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-2-14-9(13)7-5(10)6-8(15-7)12-4-3-11-6/h3-4H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBXHMLWNKGFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=NC=CN=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384873
Record name ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate

CAS RN

56881-21-1
Record name ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-chloropyrazine-2-carbonitrile (17.9 g, 128 mmol), sodium carbonate (17.7 g, 167 mmol) and ethyl-2-mercaptoacetate (18.4 mL, 167 mmol) in ethanol (120 mL) was heated to reflux for 4.5 h. Quenched with water (1.5 L) and stirred for 30 min. The resulting precipitate was collected and washed with water. The residue was dissolved in diethyl ether and a black precipitate was filtrated off. Ether was evaporated to give pure compound ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate 7 (19.6 g, 68.5%). 1H-NMR (400 MHz, CDCl3) 1.42 (t, J=7.2 Hz, 3H), 4.40 (q, J=7.2 Hz, 2H), 6.19 (br s, 1H), 8.58 (d, J=2.2 Hz, 1H), 8.63 (d, J=2.2 Hz, 1H).
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
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Citations

For This Compound
4
Citations
G Blanco, JM Quintela, C Peinador - Synthesis, 2008 - thieme-connect.com
Pyrazino [2′, 3′: 4, 5] thieno [3, 2-d] pyrimidine derivatives 6 were synthesized by the intermolecular aza-Wittig reaction of N-heteroaryl phosphazene derivatives with carboxylic acid …
Number of citations: 4 www.thieme-connect.com
MM Heravi, A Feiz, A Bazgir - Current Organic Chemistry, 2019 - ingentaconnect.com
Bicyclic compounds derived from pyrazine and aromatic five-membered heterocycles including thiophene, furan and pyrrole show various biological and pharmacological properties, …
Number of citations: 3 www.ingentaconnect.com
FW Clough - 1976 - search.proquest.com
Attempts to prepare 3-(g-aminoethyl) thieno [3, 2-c]-pyridine from 3-methylthieno [3, 2-c] pyridine are presented but were unsuccessful. The halogenation of thieno [3, 2-c]-pyridine was …
Number of citations: 2 search.proquest.com
TE Anderson - 2021 - search.proquest.com
Conjugated polymers (CPs) are a class of materials that contradict what is commonly considered when people hear the terms plastics and electronics. While these two phrases are …
Number of citations: 2 search.proquest.com

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